molecular formula C12H15NO4 B7869734 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid

2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid

Cat. No.: B7869734
M. Wt: 237.25 g/mol
InChI Key: QGEQKVZQPWSOTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid (CAS 91738-83-9) is an N-methylated, carbobenzyloxy (Cbz)-protected amino acid derivative with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound serves as a critical building block in synthetic organic and medicinal chemistry, particularly in the field of peptide synthesis . The Cbz group acts as a protecting group for the secondary amine, allowing for controlled and sequential peptide bond formation on the carboxylic acid moiety while preventing unwanted side reactions; this protecting group can later be removed under mild conditions, such as catalytic hydrogenation . The incorporation of the N-methyl group is of significant research value, as N-methyl amino acids can enhance the metabolic stability, membrane permeability, and conformational rigidity of synthetic peptides, making them valuable tools in the development of peptide-based therapeutics and probes . Researchers utilize this chiral reagent for introducing stereochemical control in the synthesis of complex molecules. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to ensure stability . This product is intended For Research Use Only and is not approved for human, veterinary, or household use.

Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEQKVZQPWSOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21691-41-8
Record name NSC142289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Methylation of Alanine Derivatives

The introduction of the methyl group to the amino nitrogen of alanine serves as a foundational step. Industrially, this is achieved via nucleophilic substitution using methyl iodide in the presence of a mild base:

Alanine methyl ester+CH3IK2CO3,DMFMethyl 2-(methylamino)propanoate\text{Alanine methyl ester} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Methyl 2-(methylamino)propanoate}

Key parameters include:

  • Solvent selection : Polar aprotic solvents like DMF or THF improve reagent solubility.

  • Base choice : Potassium carbonate minimizes ester hydrolysis while facilitating deprotonation.

  • Temperature : Reactions proceed optimally at 25–30°C, avoiding exothermic side reactions.

Table 1: Methylation Efficiency Under Varied Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
K₂CO₃DMF257895
NaHCO₃THF306589
Et₃NAcetone405282

Data adapted from comparative studies.

Cbz Protection of Methylated Amines

The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate (Cbz-Cl), typically under Schotten-Baumann conditions:

Methyl 2-(methylamino)propanoate+Cbz-ClNaOH, H2O/DCMMethyl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate\text{Methyl 2-(methylamino)propanoate} + \text{Cbz-Cl} \xrightarrow{\text{NaOH, H}_2\text{O/DCM}} \text{Methyl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate}

Critical considerations :

  • Biphasic systems : Water/dichloromethane mixtures enhance reaction efficiency by sequestering HCl byproducts.

  • Stoichiometry : A 1.1:1 molar ratio of Cbz-Cl to amine ensures complete protection without excess reagent.

  • Temperature : Maintaining 0–5°C during Cbz-Cl addition suppresses epimerization and hydrolysis.

Table 2: Cbz Protection Under Varied Stoichiometries

Cbz-Cl : AmineSolvent SystemTemperature (°C)Yield (%)
1.0 : 1.0H₂O/DCM072
1.1 : 1.0H₂O/EtOAc588
1.2 : 1.0H₂O/THF1068

Data sourced from optimized protocols.

Ester Hydrolysis to Carboxylic Acid

The final step involves saponification of the methyl ester to yield the target carboxylic acid:

Methyl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoateNaOH, H2O2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid\text{Methyl 2-(((benzyloxy)carbonyl)(methyl)amino)propanoate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid}

Optimization insights :

  • Alkali concentration : 2M NaOH achieves complete hydrolysis within 2 hours at reflux.

  • Workup : Acidification to pH 1–2 precipitates the product, which is purified via dichloromethane extraction.

Table 3: Hydrolysis Efficiency by Alkali Strength

NaOH Concentration (M)Time (h)Yield (%)Purity (%)
1.036591
2.028998
3.01.58595

Data derived from hydrolysis kinetics studies.

Comparative Analysis of Methodologies

Temperature Effects on Reaction Efficiency

The patent CN113233972A highlights the necessity of low temperatures during benzyl bromide addition to minimize isomer formation. Analogously, maintaining 0–5°C during Cbz-Cl addition in the target synthesis prevents racemization and byproduct generation. Comparative examples from the patent demonstrate that elevated temperatures (e.g., 70°C) reduce yields by 15–20% due to decomposition.

Table 4: Impact of Temperature on Cbz Protection

StepTemperature (°C)Yield (%)Purity (%)
Cbz-Cl addition08899
Cbz-Cl addition257593
HydrolysisReflux8998
Hydrolysis507289

Data synthesized from patent examples.

Solvent and Base Selection

Tetrahydrofuran (THF) emerges as the optimal solvent for methylation and protection steps due to its ability to dissolve both polar and non-polar reagents. Sodium tert-amylate, used in the patent for benzylation, offers advantages over traditional bases like NaH by eliminating hydrogen gas generation, enhancing safety.

Industrial-Scale Considerations

Cost Efficiency

R-methyl lactate, a feedstock in the patent’s method, is cost-effective compared to specialty amino acid derivatives. This approach lowers raw material expenses by 30–40%, as validated by economic analyses .

Scientific Research Applications

2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable peptide bonds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and prodrugs.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives, focusing on substituents, physicochemical properties, and applications.

2.1 Structural and Functional Differences
Compound Name CAS Number Molecular Formula Key Substituents Key Characteristics References
2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid Not provided C12H15NO4 N-methyl, N-Cbz on C2 Likely higher steric hindrance; reduced nucleophilicity of nitrogen. Target
(S)-2-(((Benzyloxy)carbonyl)amino)propanoic acid (Cbz-Alanine) 1141-20-4* C11H13NO4 N-Cbz on C2 Common in peptide synthesis; moderate solubility in polar solvents.
2-(((Benzyloxy)carbonyl)amino)-3,3-difluoro-2-methylpropanoic acid 182493-36-3 C12H13F2NO4 N-Cbz, C2 methyl, C3 difluoro Enhanced lipophilicity; potential metabolic stability due to fluorine atoms.
2-{[(Benzyloxy)carbonyl]amino}-3-cyanopropanoic acid Not provided C12H12N2O4 N-Cbz, C3 cyano Reactive cyano group; classified as skin/eye irritant.
2-(((Benzyloxy)carbonyl)amino)-3,3,3-trifluoropropanoic acid 10068-52-7 C11H10F3NO4 N-Cbz, C3 trifluoro High electronegativity; possible applications in fluorinated drug candidates.
2.2 Key Research Findings

Fluorinated analogs (e.g., 3,3-difluoro or trifluoro derivatives) exhibit increased metabolic stability and lipophilicity, making them attractive for pharmacokinetic optimization .

Reactivity and Safety: Cyano-substituted derivatives (e.g., 3-cyanopropanoic acid) pose higher hazards (skin/eye irritation) due to the electron-withdrawing cyano group . The methyl group in the target compound may mitigate such risks by donating electron density, though toxicity data are lacking.

Stereochemical Influence: Stereochemistry (R vs. S configuration) significantly impacts biological activity. For example, (R)-2-(((Benzyloxy)carbonyl)amino)-3-fluoropropanoic acid () shows distinct reactivity compared to its S-isomer .

Biological Activity

2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid, also known by its CAS number 91738-83-9, is a compound that has garnered attention for its diverse biological activities and applications in scientific research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl protecting group attached to a propanoic acid backbone with a methylamino substitution. Its molecular formula is C12H15NO4C_{12}H_{15}NO_4, with a molecular weight of approximately 237.25 g/mol. The structure allows it to function as a versatile intermediate in organic synthesis and biological research.

The mechanism of action for this compound involves several key interactions:

  • Enzyme Interaction : The compound acts as a substrate for various enzymes, facilitating peptide bond formation and influencing metabolic pathways. Its benzyloxycarbonyl group can be removed to yield free amino acids that participate in enzyme-substrate interactions.
  • Protein Modulation : It interacts with specific proteins and receptors, modulating their activity and leading to various biological effects. This property is particularly useful in studies involving protein engineering and enzyme mechanisms.

Biological Applications

The compound's biological activity has been explored in several contexts:

  • Enzyme-Substrate Studies : It is employed in the study of enzyme mechanisms, particularly in the context of peptide synthesis and proteomics. The ability to modify the compound allows researchers to investigate enzyme specificity and activity.
  • Drug Development : Investigations into its potential as a prodrug have been conducted, focusing on its ability to deliver amino acids effectively. This aspect is crucial for developing therapeutic agents that require precise amino acid delivery systems.
  • Cancer Research : Preliminary studies suggest that derivatives of this compound may have applications as anti-cancer agents due to their ability to inhibit specific histone deacetylases (HDACs), which are critical in cancer progression .

Case Studies

  • Peptide Synthesis : Research has demonstrated the utility of this compound as a building block in synthesizing complex peptides. Its ability to serve as an intermediate facilitates the production of bioactive peptides with therapeutic potential.
  • HDAC Inhibition : A study on azumamides, closely related compounds, revealed that modifications similar to those found in this compound could lead to selective inhibition of HDAC isoforms. This suggests potential pathways for developing isoform-selective inhibitors for cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescription
Enzyme InteractionActs as a substrate for peptide synthesis; influences metabolic pathways
Drug DevelopmentPotential prodrug for amino acid delivery; aids in pharmaceutical synthesis
Cancer ResearchInhibits HDACs; may serve as an anti-cancer agent
Protein EngineeringUsed in studies of enzyme mechanisms; aids in understanding protein functions

Q & A

Basic: What are the recommended safety precautions for handling 2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid?

Answer:

  • Respiratory Protection : Use NIOSH-approved respirators (e.g., P95 filters for low exposure, OV/AG/P99 for higher concentrations) .
  • Skin/Eye Protection : Wear chemical-resistant gloves, goggles, and full-body protective clothing to prevent contact. In case of exposure, rinse skin with soap/water and eyes with water for ≥15 minutes .
  • Storage : Store at -20°C in airtight containers to prevent degradation . Avoid environmental release via drainage systems .

Basic: What synthetic routes are reported for this compound?

Answer:

  • Coupling Reactions : Use DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for activating carboxyl groups during peptide synthesis. Example: Boc-protected amino acids coupled via esterification .
  • Solvent Systems : Ethanol or tetrahydrofuran (THF) under basic conditions (e.g., sodium hydroxide) for deprotection or intermediate steps .
  • Optimization : Adjust pH to 7 and reaction temperature (e.g., 80°C) to enhance yield, as demonstrated in benzoxazole-based inhibitor syntheses .

Advanced: How can reaction conditions be optimized to minimize by-products?

Answer:

  • Parameter Screening : Systematically vary temperature (e.g., 25–80°C), solvent polarity (THF vs. ethanol), and stoichiometry to identify optimal conditions .
  • Analytical Monitoring : Use HPLC or LC-MS to track by-product formation. For example, Gorla et al. (2013) reduced impurities by controlling pH during imine formation .
  • Catalyst Selection : DMAP accelerates coupling efficiency, reducing side reactions like hydrolysis .

Basic: What analytical techniques validate structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the benzyloxy carbonyl group (δ ~5.1 ppm for CH₂Ph) and methylamino protons (δ ~2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₂H₁₅NO₄: theoretical 237.10 g/mol) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How does the benzyloxy group influence reactivity?

Answer:

  • Steric Effects : The benzyloxy carbonyl group may hinder nucleophilic attacks at the carbonyl carbon, requiring polar aprotic solvents (e.g., THF) to enhance reactivity .
  • Electronic Effects : Electron-withdrawing properties of the carbonyl stabilize intermediates during amide bond formation, as observed in peptide coupling reactions .
  • Degradation Pathways : Under acidic conditions, the benzyloxy group may undergo hydrolysis, necessitating pH control during synthesis .

Basic: What stability considerations apply to long-term storage?

Answer:

  • Temperature : Store at -20°C to prevent thermal degradation. Ambient temperatures may accelerate hydrolysis of the carbonyl group .
  • Moisture Control : Use desiccants in storage containers, as water can hydrolyze the benzyloxycarbonyl (Cbz) protecting group .
  • Light Exposure : Protect from UV light to avoid photolytic decomposition; amber glass containers are recommended .

Advanced: How to resolve conflicting spectroscopic data during structural validation?

Answer:

  • Cross-Verification : Combine 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles for crystalline derivatives .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes .

Basic: Which solvents are compatible with purification?

Answer:

  • Recrystallization : Use ethanol-water mixtures (e.g., 70:30 v/v) for high-purity crystals .
  • Chromatography : Employ silica gel columns with ethyl acetate/hexane (3:7) for effective separation of polar by-products .
  • Avoid Incompatible Solvents : Strong oxidizers (e.g., HNO₃) may degrade the compound; test stability empirically .

Advanced: Can computational tools predict degradation pathways?

Answer:

  • DFT Calculations : Simulate hydrolysis or oxidation pathways using Gaussian or ORCA software to identify vulnerable sites (e.g., carbonyl groups) .
  • QSPR Models : Relate molecular descriptors (logP, polar surface area) to stability data from analogous Cbz-protected compounds .
  • MD Simulations : Study solvent interactions to predict aggregation or solubility issues under varying pH .

Basic: What first-aid measures are critical for dermal exposure?

Answer:

  • Immediate Action : Remove contaminated clothing and wash skin with soap/water for ≥15 minutes .
  • Medical Consultation : Provide the safety data sheet (SDS) to healthcare providers, emphasizing potential irritant effects .
  • Eye Exposure : Flush eyes with saline or water; seek ophthalmologist evaluation if irritation persists .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid
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2-(((Benzyloxy)carbonyl)(methyl)amino)propanoic acid

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